
4-(2-(Propylamino)ethyl)indolin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The compound has been synthesized through a multi-step sequence based on the Reissert indole synthesis. For instance, Gallagher et al. (1985) detailed the preparation of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone from (2-methyl-3-nitrophenyl)acetic acid, showcasing its potent and selective prejunctional dopamine receptor agonistic properties without central nervous system stimulation in rats (Gallagher et al., 1985).
Molecular Structure Analysis
The molecular structure of 4-(2-(Propylamino)ethyl)indolin-2-one derivatives has been analyzed through various chemical synthesis methods, revealing insights into their pharmacological potential. For example, Dai et al. (2014) demonstrated a carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one, indicating the compound's versatile functional group tolerance (Dai et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 4-(2-(Propylamino)ethyl)indolin-2-one has been explored through various reactions. Tang et al. (2007) highlighted a palladium-catalyzed carbonylative annulation process for the synthesis of 3-(halomethylene)indolin-2-ones, showcasing the compound's reactivity and potential for further derivative synthesis (Tang et al., 2007).
Applications De Recherche Scientifique
Synthesis of Dopaminergic Agonists and Protein Kinase Inhibitors : It serves as a key intermediate in the synthesis of dopaminergic agonists like ropinirole and protein kinase inhibitors (Matera et al., 2014).
Potential Treatment for Obesity : As a potential 5-HT(2C) receptor agonist, it shows promise in the treatment of obesity (Bentley et al., 2004).
Prejunctional Dopamine Receptor Agonist : It acts as a potent and selective prejunctional dopamine receptor agonist, inhibiting the constrictor response to electrical stimulation in rabbit ear arteries (Gallagher et al., 1985).
Anticancer and Antibacterial Activities : Some derivatives of 4-(2-(Propylamino)ethyl)indolin-2-one have shown specific anti-cancer and antibacterial activities (Bikshapathi et al., 2017).
Dopamine Agonist Suppressing Serum Prolactin : It has been identified as a potent dopamine agonist that can suppress serum prolactin in reserpinized rats (Nichols et al., 1989).
Antitumor Activities : The compound has shown potential antitumor activities, with IC50 values as low as 0.32, 0.67, 1.19, and 1.22 M against various cancer cell lines (Jin et al., 2011).
Peripheral Prejunctional Dopaminergic Agonist : It is a potent peripheral prejunctional dopaminergic agonist with an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).
Small Molecule Anticancer Agents : Indolin-2-one hybrids, which include 4-(2-(Propylamino)ethyl)indolin-2-one, have potential as small molecule anticancer agents due to their structure-activity relationship with various human cancer cell lines and tyrosine kinase receptors (Chaudhari et al., 2021).
Tyrosine Kinase Inhibitors : It belongs to a novel class of tyrosine kinase inhibitors that exhibit selectivity toward different receptor tyrosine kinases (RTKs), potentially useful as chemical leads for the development of RTK-specific drugs (Sun et al., 1998).
Antimicrobial Activity : Derivatives of 4-(2-(Propylamino)ethyl)indolin-2-one have demonstrated significant antibacterial and antifungal activity (Shingade et al., 2012).
Synthesis of Complex Molecules : It can be used in a cascade reaction for efficient assembly of complex molecules with good yields and excellent enantioselectivities (Zhao et al., 2014).
Orientations Futures
The future directions of “4-(2-(Propylamino)ethyl)indolin-2-one” could potentially involve further exploration of its use in the synthesis of dopamine receptor agonists and protein kinase inhibitors . As it is a key intermediate in the synthesis of these compounds, advancements in the synthesis process of “4-(2-(Propylamino)ethyl)indolin-2-one” could have significant implications for the development of treatments for conditions such as Parkinson’s disease and restless legs syndrome .
Propriétés
IUPAC Name |
4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439266 | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Propylamino)ethyl)indolin-2-one | |
CAS RN |
106916-16-9 | |
| Record name | SKF-104557 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-104557 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



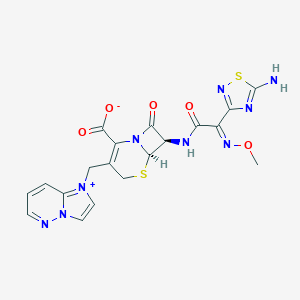
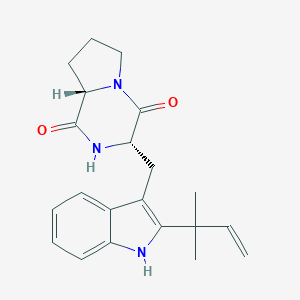
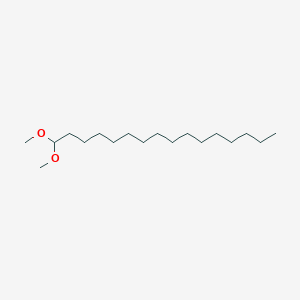
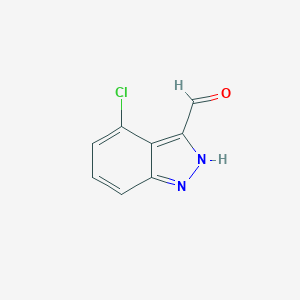
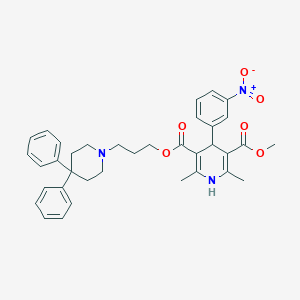

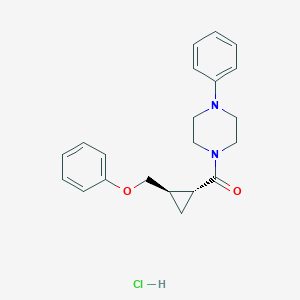
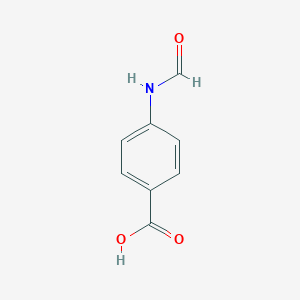
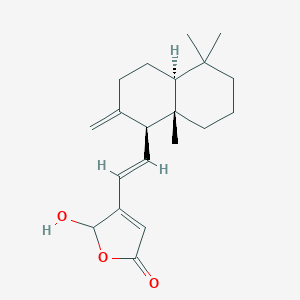
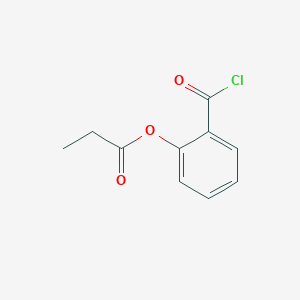
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)